Mizolastine

描述

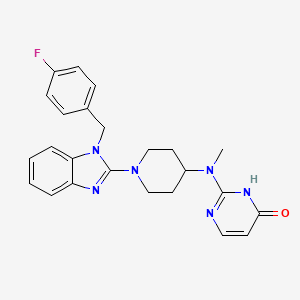

Structure

3D Structure

属性

IUPAC Name |

2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN6O/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLJETXTTWAYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046801 | |

| Record name | Mizolastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108612-45-9 | |

| Record name | Mizolastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108612-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mizolastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108612459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mizolastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mizolastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1-(4-Fluorophenyl)Methyl]-1H-Benzimidazol-2-yl-4-piperidinyl-Methylamino- Pyridin-4(3H)-One | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIZOLASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/244O1F90NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mizolastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mizolastine's Mechanism of Action on H1 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mizolastine is a second-generation antihistamine that exhibits high affinity and selectivity for the histamine H1 receptor. Its primary mechanism of action involves competitive antagonism at these receptors, effectively blocking the downstream signaling cascade initiated by histamine. This action prevents the classic symptoms of allergic reactions. Furthermore, evidence suggests that this compound, like other second-generation antihistamines, likely functions as an inverse agonist, stabilizing the inactive conformation of the H1 receptor to reduce basal receptor activity. Beyond its direct receptor antagonism, this compound also demonstrates anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators, a mechanism that is not solely dependent on H1 receptor blockade. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental validation of this compound's effects on the H1 receptor.

This compound and the Histamine H1 Receptor

This compound is a potent and selective antagonist of the histamine H1 receptor, a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family.[1] Upon binding, this compound prevents histamine from activating the receptor, thereby mitigating the physiological effects of histamine, such as increased vascular permeability, smooth muscle contraction, and pruritus.[2] Its classification as a second-generation antihistamine is attributed to its reduced ability to cross the blood-brain barrier, resulting in a lower incidence of sedative side effects compared to first-generation agents.[2]

Binding Affinity and Potency

This compound demonstrates a high affinity for the histamine H1 receptor. Quantitative analysis from various in vitro studies has established its binding characteristics and functional potency.

| Parameter | Value | Species/System | Reference |

| IC50 | 47 nM | Guinea pig cerebellar membranes ([3H]pyrilamine binding) | [3][4][5] |

| pA2 | 8.5 | Guinea pig ileum (histamine-induced contraction) | [3] |

| IC50 | 0.35 µM | Rat cortical slices (histamine-induced phosphoinositide turnover) | [3] |

| Kd | 1.1 nM | Guinea pig cerebellar membranes ([3H]this compound binding) | [3] |

| Bmax | 635 fmol/mg protein | Guinea pig cerebellar membranes ([3H]this compound binding) | [3] |

IC50: The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand. pA2: A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Kd: The equilibrium dissociation constant, representing the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. Bmax: The maximum number of binding sites.

Signal Transduction Pathways

The histamine H1 receptor primarily signals through the Gq/11 family of G-proteins.[6] this compound, by blocking this receptor, inhibits the entire downstream signaling cascade.

Gq/11-Phospholipase C Pathway

Activation of the H1 receptor by histamine leads to the activation of the heterotrimeric G-protein Gq/11. The activated α-subunit of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[7] This cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the activation of pro-inflammatory transcription factors.

References

- 1. This compound: antihistaminic activity from preclinical data to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. In vivo and in vitro interaction of the novel selective histamine H1 receptor antagonist this compound with H1 receptors in the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. SMPDB [smpdb.ca]

- 7. Influence of this compound on antigen-induced activation of signalling pathways in murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Preclinical Journey of Mizolastine: An In-depth Technical Guide to its Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of mizolastine, a second-generation H1-receptor antagonist. While extensive human pharmacokinetic data for this compound is available, this paper focuses on consolidating the known information from preclinical models, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile before human trials. It has been observed that specific quantitative pharmacokinetic parameters in common preclinical species are not widely published. This guide, therefore, synthesizes the available qualitative data and provides context using general principles of preclinical drug development and the known metabolic pathways of similar compounds.

Absorption

This compound is understood to be rapidly absorbed following oral administration in preclinical models, a characteristic that is also observed in humans.[1] While specific bioavailability percentages in rats, mice, or dogs are not readily found in published literature, the prompt onset of pharmacodynamic effects in rodent models suggests efficient absorption from the gastrointestinal tract.[2]

Distribution

Information regarding the volume of distribution and tissue penetration of this compound in preclinical species is limited. However, data from human studies indicate a high plasma protein binding of approximately 98.4%.[3] It is reasonable to assume a similarly high degree of protein binding in preclinical models, which would influence its distribution into tissues. Studies in rodents have shown that this compound exhibits its pharmacological effects in various tissues, implying adequate distribution to target sites.[4]

Metabolism

The primary route of metabolism for this compound in preclinical models is believed to be hepatic. The principal metabolic pathway is glucuronoconjugation of the parent molecule.[3] This is consistent with the metabolism of many other second-generation antihistamines. In vitro studies and observations from human data suggest that the cytochrome P450 system is also involved, although to a lesser extent.[5][6] There is a notable lack of specific studies detailing the metabolic profile of this compound in rat, dog, or mouse liver microsomes in the public domain.

Excretion

The primary route of excretion for this compound and its metabolites in humans is through the feces, with a smaller portion eliminated in the urine.[7][8][9] It is anticipated that a similar excretion pattern exists in preclinical species, although direct studies confirming this are not widely available.

Data Presentation

Due to the limited availability of specific quantitative data in published literature, a comprehensive comparative table of pharmacokinetic parameters (Cmax, Tmax, AUC, Half-life, Bioavailability) across different preclinical models cannot be constructed at this time. The following table summarizes the qualitative and general pharmacokinetic characteristics of this compound derived from the available information.

| Parameter | Preclinical Models (General) | Human |

| Absorption | Rapid oral absorption implied by pharmacodynamic studies.[2] | Rapidly absorbed, with a Tmax of approximately 1.5 hours.[1] |

| Distribution | High plasma protein binding is expected. | High plasma protein binding (98.4%).[3] |

| Metabolism | Primarily hepatic via glucuronoconjugation.[3] | Extensive hepatic metabolism via glucuronoconjugation and to a lesser extent, CYP450 enzymes.[5][6] |

| Excretion | Presumed to be primarily via feces. | Mainly excreted in feces, with a smaller portion in urine.[7][8][9] |

| Half-life | Not definitively reported in preclinical species. | Approximately 13 hours.[10] |

Experimental Protocols

Detailed experimental protocols for preclinical pharmacokinetic studies of this compound are not publicly available. However, a general methodology for such studies is presented below, based on standard practices in the field.

Typical Oral Pharmacokinetic Study in Rats:

-

Animals: Male/Female Sprague-Dawley rats (8-10 weeks old).

-

Housing: Housed in controlled conditions (temperature, humidity, light/dark cycle) with ad libitum access to food and water. Animals are typically fasted overnight before dosing.

-

Dose Administration: this compound is administered orally via gavage at a predetermined dose level (e.g., 10 mg/kg). The vehicle used for formulation would be documented (e.g., 0.5% carboxymethylcellulose).

-

Blood Sampling: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) are collected from the tail vein or via cannulation into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13]

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance using non-compartmental analysis.

Mandatory Visualization

References

- 1. This compound: antihistaminic activity from preclinical data to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-anaphylactic activity of the novel selective histamine H1 receptor antagonist this compound in the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www1.ndmctsgh.edu.tw [www1.ndmctsgh.edu.tw]

- 4. In vivo and in vitro interaction of the novel selective histamine H1 receptor antagonist this compound with H1 receptors in the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative activity of cetirizine and this compound on histamine-induced skin wheal and flare responses at 24 h - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formulation and Pathohistological Study of this compound–Solid Lipid Nanoparticles–Loaded Ocular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of this compound, a new antihistaminic drug, in human plasma by liquid-liquid extraction, solid-phase extraction and column-switching techniques in combination with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Mizolastine Metabolism and Hepatic Glucuronidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizolastine is a second-generation H1 receptor antagonist used in the treatment of allergic rhinitis and urticaria. A comprehensive understanding of its metabolic fate is crucial for predicting its efficacy, potential drug-drug interactions, and overall safety profile. This technical guide provides an in-depth overview of the metabolism of this compound, with a particular focus on the principal pathway of hepatic glucuronidation. The document summarizes key pharmacokinetic parameters, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows.

This compound Pharmacokinetics: A Quantitative Summary

This compound is rapidly absorbed and extensively metabolized, primarily in the liver.[1] The following tables summarize the key pharmacokinetic parameters of this compound in healthy adult volunteers.

Table 1: this compound Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (tmax) | ~1.5 hours | [2] |

| Absolute Bioavailability | ~65% | [3] |

| Plasma Protein Binding | >98.4% | [3] |

| Apparent Volume of Distribution (Vd) | 1-1.4 L/kg | [3] |

| Elimination Half-life (t½) | 8 - 13 hours | [2] |

| Total Body Clearance | ~4.9 L/hr (after intravenous infusion) | [2] |

Table 2: Excretion of this compound and its Metabolites

| Route of Excretion | Percentage of Administered Dose | Reference |

| Feces | 84-95% | [1] |

| Urine | 8-15% | [1] |

Metabolic Pathways of this compound

The biotransformation of this compound is extensive, with over 65% of the drug undergoing metabolism in the liver.[1] The primary metabolic pathway is Phase II glucuronidation, a process that conjugates this compound with glucuronic acid to form a more water-soluble and readily excretable metabolite.[1][4] Minor metabolic pathways, including oxidation, hydroxylation, and dealkylation, are catalyzed by cytochrome P450 (CYP) enzymes, primarily CYP3A4, and to a lesser extent, CYP2A6 and CYP2D6.[1]

It is important to note that while glucuronidation is established as the principal metabolic route, the precise quantitative contribution of this pathway versus the minor oxidative pathways to the overall elimination of this compound is not definitively reported in the available scientific literature.

Hepatic Glucuronidation of this compound

The conjugation of this compound with glucuronic acid is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of hepatocytes. This process significantly increases the polarity of the this compound molecule, facilitating its excretion into bile and subsequent elimination via the feces.

While the involvement of UGT enzymes is certain, the specific UGT isoforms responsible for this compound glucuronidation have not been fully elucidated in published studies. One pharmacogenetic study has investigated the influence of polymorphisms in the UGT1A1 gene on this compound pharmacokinetics, suggesting a potential role for the UGT1A1 isoform.[1] However, comprehensive reaction phenotyping studies to identify all contributing UGT isoforms are not currently available in the public domain.

Experimental Protocols

The following sections outline detailed methodologies for key experiments relevant to the study of this compound metabolism and hepatic glucuronidation. These protocols are based on established techniques in drug metabolism research.

In Vitro Glucuronidation Assay Using Human Liver Microsomes

This protocol describes a typical in vitro experiment to determine the kinetics of this compound glucuronidation in human liver microsomes (HLMs).

1. Materials and Reagents:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin

-

Acetonitrile (ACN)

-

Formic acid

-

Internal standard (e.g., a structurally similar compound not metabolized by UGTs)

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

2. Incubation Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On a 96-well plate, add Tris-HCl buffer, MgCl₂, and alamethicin (to activate UGTs).

-

Add the HLM suspension to each well.

-

Add varying concentrations of this compound to the wells to determine enzyme kinetics.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA to each well.

-

Incubate at 37°C with shaking for a predetermined time (e.g., 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the quantification of this compound and its glucuronide conjugate.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phases consisting of water with formic acid and acetonitrile with formic acid.

-

Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for the detection of the parent drug and its metabolite.

-

Quantify the analytes using a calibration curve prepared in the same matrix.

4. Data Analysis:

-

Calculate the rate of metabolite formation at each substrate concentration.

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

In Vivo Metabolite Identification and Profiling

This protocol outlines a general workflow for the identification and semi-quantitative analysis of this compound metabolites in vivo using a mass balance study approach.

1. Study Design:

-

Administer a single oral dose of radiolabeled ([¹⁴C]) this compound to healthy human volunteers.

-

Collect blood, urine, and feces samples at predetermined time points over a period sufficient to ensure near-complete excretion of the radiolabel (e.g., 7-10 days).

2. Sample Processing:

-

Process blood samples to obtain plasma.

-

Homogenize feces samples.

-

Measure the total radioactivity in all collected samples using liquid scintillation counting to determine the extent of absorption and routes of excretion.

3. Metabolite Profiling and Identification:

-

Pool plasma, urine, and fecal homogenate samples from each time point.

-

Extract the samples using appropriate techniques (e.g., solid-phase extraction, liquid-liquid extraction) to isolate this compound and its metabolites.

-

Analyze the extracts using high-resolution LC-MS/MS.

-

Identify potential metabolites by searching for predicted biotransformation products of this compound (e.g., glucuronide conjugate, oxidative metabolites) and by interpreting the fragmentation patterns in the MS/MS spectra.

-

Characterize the chemical structures of the identified metabolites.

4. Quantitative Analysis:

-

Develop and validate a bioanalytical method for the simultaneous quantification of this compound and its major metabolites in plasma, urine, and feces.[5]

-

Analyze the individual samples to determine the concentration-time profiles of the parent drug and its metabolites.

-

Calculate the percentage of each metabolite relative to the total drug-related material in circulation and in excreta.

Conclusion

This compound undergoes extensive hepatic metabolism, with glucuronidation being the predominant pathway. This biotransformation leads to the formation of inactive metabolites that are primarily excreted in the feces. While the key pharmacokinetic parameters of this compound are well-characterized, further research is warranted to definitively identify the specific UGT isoforms responsible for its glucuronidation and to precisely quantify the contribution of this and other minor metabolic pathways to its overall clearance. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such investigations, which are essential for a complete understanding of the disposition of this compound in humans.

References

- 1. Effects of UGT1A1, CYP3A5 and ABCB1 Genetic Variants on Pharmacokinetics of Antihistamine Drug this compound in Chinese Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: antihistaminic activity from preclinical data to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of this compound, a new antihistaminic drug, in human plasma by liquid-liquid extraction, solid-phase extraction and column-switching techniques in combination with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Mizolastine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mizolastine, a second-generation H1-receptor antagonist, is a widely used therapeutic agent for allergic rhinitis and urticaria. Its synthesis involves a convergent strategy, culminating in the coupling of a benzimidazole moiety with a substituted pyrimidinone-piperidine fragment. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, offering detailed experimental protocols, quantitative data, and process workflows. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important antihistaminic drug.

Introduction

This compound, chemically known as 2-({1-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-piperidin-4-yl}-methylamino)-4(1H)-pyrimidinone, is a non-sedating antihistamine with a favorable safety profile. Its mechanism of action involves the selective blockade of peripheral H1 receptors, thereby mitigating the symptoms associated with allergic reactions. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity of the final product. This guide outlines a feasible and commonly employed synthetic route.

Synthetic Pathway Overview

The synthesis of this compound can be logically divided into the preparation of two key intermediates, followed by their condensation and final purification. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of Intermediate 1: 2-Chloromethyl-1-(4-fluorobenzyl)-1H-benzimidazole

Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole

This step involves the cyclization of o-phenylenediamine with chloroacetic acid.

-

Procedure: A mixture of o-phenylenediamine and chloroacetic acid in a 1:1 molar ratio is refluxed in 4N hydrochloric acid for approximately 4 hours. After cooling, the reaction mixture is neutralized with a base, such as ammonium hydroxide, to precipitate the product. The crude product is then filtered, washed with water, and dried. Recrystallization from a suitable solvent like a benzene/hexane mixture can be performed for purification.

Step 2: N-Alkylation to form 2-Chloromethyl-1-(4-fluorobenzyl)-1H-benzimidazole

This step involves the N-alkylation of the benzimidazole intermediate with 4-fluorobenzyl chloride.

-

Procedure: 2-(Chloromethyl)-1H-benzimidazole is dissolved in a suitable solvent such as dimethylformamide (DMF). A base, typically potassium carbonate (K₂CO₃), is added to the mixture, followed by the addition of 4-fluorobenzyl chloride. The reaction is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Synthesis of Intermediate 2: 2-((Methyl(piperidin-4-yl)amino)pyrimidin-4(3H)-one)

Step 1: Synthesis of 4-Methylaminopiperidine

This intermediate is synthesized via reductive amination of 4-piperidone with methylamine.

-

Procedure: 4-Piperidone hydrochloride is reacted with a solution of methylamine in methanol. The resulting imine is then subjected to hydrogenation. The reaction is typically carried out in a high-pressure reactor in the presence of a catalyst, such as Raney Nickel, under a hydrogen atmosphere (e.g., 1 MPa) at a controlled temperature (e.g., 25-30 °C). After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield 4-methylaminopiperidine.

Step 2: N-Protection of 4-Methylaminopiperidine

To avoid side reactions in the subsequent step, the piperidine nitrogen is protected, for example, as an ethyl carbonate.

-

Procedure: 4-Methylaminopiperidine is reacted with ethyl chloroformate in the presence of a base to yield 1-(ethoxycarbonyl)-4-methylaminopiperidine.

Step 3: Condensation with 2-Methylthiouracil

The protected piperidine derivative is then condensed with 2-methylthiouracil.

-

Procedure: 1-(Ethoxycarbonyl)-4-methylaminopiperidine is reacted with 2-methylthiouracil. This reaction is typically carried out at an elevated temperature under reduced pressure to drive the reaction to completion by removing the methanethiol byproduct.

Step 4: Deprotection

The final step in the synthesis of this intermediate is the removal of the protecting group from the piperidine nitrogen.

-

Procedure: The ethoxycarbonyl group is removed by hydrolysis under strong acidic conditions. The reaction mixture is then neutralized to yield 2-((methyl(piperidin-4-yl)amino)pyrimidin-4(3H)-one).

Final Condensation to this compound

The final step in the synthesis is the condensation of the two key intermediates.

-

Procedure: 2-Chloromethyl-1-(4-fluorobenzyl)-1H-benzimidazole is reacted with 2-((methyl(piperidin-4-yl)amino)pyrimidin-4(3H)-one) in a suitable solvent like DMF in the presence of a base (e.g., potassium carbonate) and a catalytic amount of potassium iodide. The reaction mixture is heated to facilitate the nucleophilic substitution. After completion, the crude this compound is precipitated by adding water, filtered, and washed.

Purification of this compound

High purity of the final active pharmaceutical ingredient (API) is critical. The primary methods for this compound purification are recrystallization and chromatographic techniques.

Recrystallization

Recrystallization is a widely used method for the purification of solid organic compounds. The choice of solvent is crucial for effective purification.

-

Procedure: Crude this compound can be recrystallized from various organic solvents such as ethanol, propan-2-ol, acetonitrile, or ethyl acetate. The crude solid is dissolved in a minimum amount of the hot solvent. The solution is then allowed to cool slowly, leading to the formation of crystals. The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The presence of a small amount of water in some organic solvents can influence the crystalline form obtained.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for assessing the purity of this compound and for identifying and quantifying any related substances or impurities.

-

Typical HPLC Conditions: A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile. Detection is typically performed using a UV detector at a wavelength of around 285 nm. A gradient elution program may be employed to achieve optimal separation of this compound from its impurities.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and analysis of this compound.

Table 1: Summary of this compound Synthesis Steps and Typical Yields

| Step | Reactants | Product | Typical Yield (%) |

| Intermediate 1 Synthesis | |||

| Cyclization | o-Phenylenediamine, Chloroacetic Acid | 2-(Chloromethyl)-1H-benzimidazole | 70-80 |

| N-Alkylation | 2-(Chloromethyl)-1H-benzimidazole, 4-Fluorobenzyl Chloride | 2-Chloromethyl-1-(4-fluorobenzyl)-1H-benzimidazole | 85-95 |

| Intermediate 2 Synthesis | |||

| Reductive Amination | 4-Piperidone, Methylamine | 4-Methylaminopiperidine | 60-70 |

| Condensation & Deprotection | 4-Methylaminopiperidine, 2-Methylthiouracil (via protected intermediate) | 2-((Methyl(piperidin-4-yl)amino)pyrimidin-4(3H)-one) | 50-60 (overall) |

| Final Condensation | 2-Chloromethyl-1-(4-fluorobenzyl)-1H-benzimidazole, 2-((Methyl(piperidin-4-yl)amino)pyrimidin-4(3H)-one) | This compound (crude) | 65-75 |

Table 2: HPLC Purity Analysis of this compound

| Parameter | Specification |

| Chromatographic System | |

| Column | C18, 5 µm, 4.6x250 mm |

| Mobile Phase A | 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 285 nm |

| Purity Specification | |

| This compound Assay | ≥ 99.5% |

| Individual Impurity | ≤ 0.15% |

| Total Impurities | ≤ 0.5% |

Logical Relationships and Workflows

The synthesis of this compound involves a series of logical steps and decisions, particularly concerning the purification and characterization of the final product.

Caption: Decision workflow for the purification of this compound.

Conclusion

The synthesis and purification of this compound, while multi-step, can be achieved with good overall yields and high purity through the convergent synthetic strategy outlined in this guide. Careful execution of each experimental protocol and rigorous in-process controls are essential for the successful production of this important pharmaceutical agent. The provided data and workflows offer a solid foundation for researchers and drug development professionals to understand and implement the chemical manufacturing of this compound. Further optimization of reaction conditions and purification methods may lead to even more efficient and scalable processes.

Mizolastine Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizolastine is a second-generation H1 antihistamine distinguished by its potent and selective antagonism of the peripheral histamine H1 receptor.[1] Chemically, it is a benzimidazole derivative, a structural class known for a wide range of pharmacological activities.[2][3] this compound is clinically effective in the management of allergic rhinitis and urticaria, demonstrating a rapid onset of action and a favorable safety profile with a low incidence of sedative effects.[4][5] Beyond its primary H1 receptor blockade, this compound exhibits additional anti-inflammatory properties, including the inhibition of inflammatory mediator release, which contributes to its therapeutic efficacy.[6]

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, drawing upon studies of related benzimidazole-based H1-antihistamines to elucidate the key structural features governing its pharmacological activity. Detailed experimental protocols for seminal assays and visualizations of relevant biological pathways and experimental workflows are also presented to support further research and development in this area.

Core Structure of this compound

The chemical structure of this compound can be dissected into three key components, each playing a crucial role in its interaction with the H1 receptor and overall pharmacological profile:

-

Benzimidazole Core: This bicyclic heteroaromatic system is a common scaffold in many medicinally active compounds and is fundamental to the antihistaminic activity of this compound.[2][3]

-

Piperidine Linker: This central ring connects the benzimidazole core to the pyrimidinone moiety and its substitution pattern is critical for optimal receptor binding.

-

Substituted Pyrimidinone Moiety: This part of the molecule, along with the N-arylmethyl group on the benzimidazole, significantly influences the potency and selectivity of the compound.

Structure-Activity Relationship (SAR) Analysis

While specific SAR studies detailing systematic modifications of the this compound structure are not extensively available in the public domain, a comprehensive understanding can be inferred from research on analogous benzimidazole-based H1-antihistamines. The following sections summarize the key SAR findings for this class of compounds, providing a framework for understanding the structural requirements for potent H1-antagonist activity.

The Benzimidazole Core

The benzimidazole nucleus is a critical pharmacophore for H1-antagonist activity. Modifications to this core structure can significantly impact potency and selectivity.

-

Substitution at N-1: The nature of the substituent at the N-1 position of the benzimidazole ring is a key determinant of activity. Studies on related benzimidazole derivatives have shown that the presence of a substituted ethyl group, particularly a 2-(substituted-oxy)ethyl group, can significantly enhance in vivo antihistaminic activity.[7] This suggests that the oxygen atom in this substituent plays an important role in the drug-receptor interaction. In this compound, the N-1 position is substituted with a 4-fluorobenzyl group. The fluoro-substitution on the benzyl ring likely contributes to favorable pharmacokinetic properties and may enhance binding affinity through specific interactions within the receptor pocket.[8]

-

Substitution at C-2: The C-2 position of the benzimidazole ring is the point of attachment for the piperidine linker. The nature of this linkage is crucial for maintaining the correct orientation of the molecule for optimal receptor binding. Direct attachment of a piperazinyl or homopiperazinyl ring at this position has been shown to be favorable for H1-antagonist activity.[7]

The Piperidine Linker

The piperidine ring serves as a central scaffold, and its connection to the other parts of the molecule is vital. In this compound, the piperidine ring is substituted at the 1- and 4-positions.

The Substituted Pyrimidinone and N-Arylmethyl Moieties

The groups attached to the piperidine linker and the N-1 position of the benzimidazole core are critical for high-affinity binding and selectivity.

-

N-Arylmethyl Group: In this compound, this is a 4-fluorobenzyl group. The aromatic ring is essential for activity, likely participating in π-π stacking or hydrophobic interactions within the H1 receptor.[1] The fluorine substituent can modulate the electronic properties of the ring and may enhance metabolic stability.

-

Pyrimidinone Moiety: The 2-aminopyrimidin-4(3H)-one group attached to the piperidine ring is a key feature of this compound. This group, with its potential for hydrogen bonding, likely forms critical interactions with amino acid residues in the binding site of the H1 receptor.

Quantitative Data on Benzimidazole H1-Antihistamines

The following table summarizes in vitro and in vivo data for this compound and other benzimidazole H1-antagonists, providing a comparative view of their potencies.

| Compound | In Vitro Activity (IC50, nM)[9] | In Vivo Activity (pA2)[9] | Notes |

| This compound | 47 ([3H]pyrilamine binding) | 8.5 (guinea pig ileum) | Potent H1-antagonist with high affinity. |

| Astemizole | - | - | A benzimidazole derivative with known H1-antagonist activity. |

| Compound 69 * | - | - | 39 times more potent than chlorpheniramine in vivo.[7] |

*Compound 69: 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole

Experimental Protocols

Histamine H1 Receptor Binding Assay ([3H]pyrilamine Competition Assay)

This in vitro assay is used to determine the affinity of a test compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand, [3H]pyrilamine.

Materials:

-

Membrane preparation from cells or tissues expressing the histamine H1 receptor (e.g., guinea pig cerebellum).

-

[3H]pyrilamine (radioligand).

-

Test compound (e.g., this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Assay buffer or test compound at various concentrations.

-

[3H]pyrilamine at a fixed concentration (typically near its Kd).

-

Membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]pyrilamine (IC50). The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.[10][11][12][13]

Histamine-Induced Guinea Pig Ileum Contraction Assay

This ex vivo functional assay assesses the antagonist activity of a compound by measuring its ability to inhibit the contraction of guinea pig ileum smooth muscle induced by histamine.[1][14][15][16][17]

Materials:

-

Guinea pig ileum segment.

-

Tyrode's solution (physiological salt solution).

-

Histamine (agonist).

-

Test compound (antagonist, e.g., this compound).

-

Organ bath with a transducer to measure muscle contraction.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing oxygenated Tyrode's solution at 37°C.

-

Equilibration: The tissue is allowed to equilibrate under a small resting tension until a stable baseline is achieved.

-

Histamine Response: A cumulative concentration-response curve to histamine is generated by adding increasing concentrations of histamine to the organ bath and recording the resulting muscle contractions.

-

Antagonist Incubation: The tissue is washed, and then incubated with the test compound (antagonist) for a specific period.

-

Antagonist Challenge: The concentration-response curve to histamine is repeated in the presence of the antagonist.

-

Data Analysis: The antagonistic potency is determined by the rightward shift of the histamine concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated to quantify the antagonist's potency.

Visualizations

Histamine H1 Receptor Signaling Pathway

Caption: this compound blocks the histamine-induced activation of the H1 receptor signaling cascade.

Experimental Workflow for [3H]pyrilamine Competition Binding Assay

Caption: Workflow for determining H1 receptor binding affinity using a radioligand competition assay.

Conclusion

The structure-activity relationship of this compound, as inferred from studies on related benzimidazole H1-antihistamines, highlights the critical roles of the N-1 substituted benzimidazole core, the central piperidine linker, and the pyrimidinone moiety. The potent H1-antagonist activity of this compound arises from a combination of favorable hydrophobic, electronic, and hydrogen-bonding interactions within the H1 receptor binding site. The provided experimental protocols and visualizations serve as a practical resource for researchers engaged in the discovery and development of novel antihistaminic agents. Further studies involving systematic structural modifications of this compound are warranted to provide a more detailed and quantitative understanding of its SAR, which could guide the design of next-generation antihistamines with improved efficacy and safety profiles.

References

- 1. youtube.com [youtube.com]

- 2. An Outline on Benzimidazole Containing Marketed Drugs with Proton Pump Inhibitor and H1 Receptor Antagonist Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific binding of [3H]pyrilamine to histamine H1 receptors in guinea pig brain in vivo: determination of binding parameters by a kinetic four-compartment model [pubmed.ncbi.nlm.nih.gov]

- 5. storage.imrpress.com [storage.imrpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Outline on Benzimidazole Containing Marketed Drugs with Proton Pump Inhibitor and H<sub>1</sub> Receptor Antagonist … [ouci.dntb.gov.ua]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Competition Assay Protocol - Fabgennix International [fabgennix.com]

- 12. support.nanotempertech.com [support.nanotempertech.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. rjptsimlab.com [rjptsimlab.com]

- 16. m.youtube.com [m.youtube.com]

- 17. RECEPTORS MEDIATING SOME ACTIONS OF HISTAMINE - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Anti-inflammatory Properties of Mizolastine: A Technical Guide

Abstract

Mizolastine is a second-generation histamine H1-receptor antagonist recognized for its efficacy in treating allergic conditions such as rhinitis and urticaria.[1][2] Beyond its primary antihistaminic action, extensive preclinical research has revealed that this compound possesses distinct anti-inflammatory properties. These effects, which are independent of H1-receptor blockade, significantly contribute to its therapeutic profile.[3] This technical guide provides an in-depth review of the preclinical data elucidating this compound's anti-inflammatory mechanisms. Key actions include the selective inhibition of the 5-lipoxygenase pathway, modulation of inflammatory mediator release from mast cells and basophils, interference with critical intracellular signaling cascades, and the suppression of inflammatory cell infiltration.[3][4][5][6] This document summarizes the quantitative data from key studies, details the experimental protocols used, and provides visual representations of the underlying pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Core Anti-inflammatory Mechanisms

This compound's anti-inflammatory effects are multifaceted, targeting several key processes in the inflammatory cascade. These mechanisms are notably separate from its well-established ability to block histamine H1 receptors.[3]

Inhibition of the 5-Lipoxygenase (5-LOX) Pathway

A primary anti-inflammatory action of this compound is its ability to inhibit the 5-lipoxygenase (5-LOX) enzyme.[3][7] This enzyme is crucial for the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammation, bronchoconstriction, and immune cell recruitment.[8]

-

Selective Action : this compound directly inhibits 5-LOX activity, thereby reducing the production of pro-inflammatory leukotrienes such as leukotriene C4 (LTC4).[4][9] This effect has been demonstrated in vitro using various cell types.[4][6]

-

No Effect on Cyclooxygenase (COX) : Importantly, the inhibitory action is specific to the lipoxygenase pathway. High doses of this compound did not affect inflammatory responses mediated by the cyclooxygenase (COX) pathway, such as carrageenan-induced edema, indicating it does not inhibit prostaglandin synthesis.[3][7]

dot

Caption: this compound's selective inhibition of the 5-LOX pathway.

Modulation of Mast Cell and Basophil Mediator Release

This compound exhibits complex and differential effects on the release of inflammatory mediators from key allergic cells.

-

Inhibition of Leukotrienes and Cytokines : It concentration-dependently inhibits the IgE-mediated release of cysteinyl leukotriene C4 (LTC4) from both human basophils and mast cells.[4] Furthermore, it has been shown to inhibit the release of pro-inflammatory and pro-angiogenic factors, including Tumor Necrosis Factor-alpha (TNF-α), Vascular Endothelial Growth Factor (VEGF), and keratinocyte-derived chemokine (KC), from murine mast cells at both the protein and mRNA levels.[10]

-

Differential Effect on Histamine : In contrast to its inhibitory effects, this compound can enhance IgE-mediated histamine release from basophils, while not affecting its release from mast cells.[4] This suggests a cell-specific and stimulus-specific regulatory role.[4]

Interference with Intracellular Signaling

Studies in murine mast cells have elucidated this compound's impact on specific intracellular signaling pathways that regulate cellular activation and mediator release.[5]

-

Inhibition of PKC-Akt Pathway : this compound demonstrates a dose-dependent inhibitory effect on Protein Kinase C (PKC) activation. This action blocks the subsequent phosphorylation of Akt, a key downstream signaling molecule in the PI3K/Akt pathway.[5]

-

No Effect on MAPK Pathways : The drug does not appear to affect other critical signaling molecules, including Fyn, p38 MAP kinase, or ERK, in response to antigen stimulation.[5] This indicates a targeted disruption of specific signaling nodes rather than broad-spectrum inhibition.[5]

dot

Caption: this compound's targeted inhibition of the PKC-Akt signaling axis.

Downregulation of Adhesion Molecules and Cell Infiltration

This compound also mitigates the inflammatory response by reducing the recruitment of immune cells to inflammatory sites.

-

ICAM-1 Reduction : this compound significantly downregulates the expression of Intercellular Adhesion Molecule-1 (ICAM-1 or CD54) on stimulated human fibroblasts.[11] ICAM-1 is crucial for the firm adhesion and transendothelial migration of leukocytes, particularly eosinophils.[11][12]

-

Inhibition of Cell Infiltration : Consistent with its effect on adhesion molecules, this compound has been shown in animal models to inhibit antigen-induced eosinophil infiltration into the skin and nasal cavity, as well as neutrophil migration.[6][9][11]

Quantitative Preclinical Data

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Cell / System | Stimulus | IC50 / Effect | Citation |

| Leukotriene C4 Release | Human Basophils | anti-IgE | IC50: 3.85 ± 0.28 µM | [4] |

| Leukotriene C4 Release | Human Lung Mast Cells | anti-IgE | IC50: 3.92 ± 0.41 µM | [4] |

| Leukotriene C4 Release | Human Basophils | Formyl Peptide | IC50: 1.86 ± 0.24 µM | [4] |

| 5-Lipoxygenase Activity | Guinea Pig Peritoneal PMNs | N/A (Cell-free) | IC50: 3.7 µM | [6] |

| IL-4 Production | Mouse BMMCs | N/A | IC50: 9.3 µM | [6] |

| TNF-α Production | Mouse Peritoneal Macrophages | N/A | IC50: 4.1 µM | [6] |

| CD54 (ICAM-1) Expression | Human Fibroblasts | IFN-γ | Significant downregulation at 6 µM | [11] |

| Histamine Release | Human Basophils | anti-IgE | EC50: 4.63 ± 0.14 µM (Enhancement) | [4] |

| Prostaglandin D2 Release | Human Lung Mast Cells | anti-IgE | No significant effect | [4] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Model | Species | Endpoint | Dose (p.o.) | % Inhibition / ED50 | Citation |

| Arachidonic Acid-Induced Edema | Rat | Paw Volume | 0.3 mg/kg | 44% Inhibition (at 4h) | [3] |

| Arachidonic Acid-Induced Edema | Rat | Paw Volume | 0.1 - 10 mg/kg | Dose-dependent inhibition | [3] |

| Carrageenan-Induced Edema | Rat | Paw Volume | 50 mg/kg | No significant effect | [3] |

| Antigen-Induced Eosinophil Infiltration | Mouse | Skin | N/A | ED50: 0.3 mg/kg | [6] |

| Antigen-Induced Eosinophil Infiltration | Guinea Pig | Nasal Cavity | N/A (i.p.) | ED50: 0.2 mg/kg | [6] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments that have defined the anti-inflammatory profile of this compound.

In Vivo: Arachidonic Acid-Induced Paw Edema in Rats

This model assesses the in vivo anti-inflammatory effects of compounds, particularly those affecting the lipoxygenase pathway.[3]

-

Animals : Male Sprague-Dawley rats are used.

-

Procedure :

-

Animals are fasted overnight prior to the experiment.

-

This compound, a reference compound (e.g., dexamethasone), or vehicle is administered orally (p.o.) at specified doses.

-

After a set absorption time (e.g., 1 hour), a subplantar injection of arachidonic acid (AA) in a suitable solvent is administered into the right hind paw to induce inflammation.

-

Paw volume is measured immediately before the AA injection and at various time points thereafter (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

-

The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements.

-

The percentage inhibition of edema is calculated for each treatment group relative to the vehicle control group.

-

dot

Caption: Experimental workflow for the rat paw edema assay.

In Vitro: Mediator Release from Human Basophils and Mast Cells

This assay is used to determine the effect of a compound on the immunologic release of pre-formed (histamine) and newly synthesized (leukotrienes) mediators.[4]

-

Cell Isolation :

-

Basophils : Peripheral blood basophils are isolated from healthy human donors using density gradient centrifugation followed by negative selection techniques (e.g., magnetic-activated cell sorting) to achieve high purity.

-

Mast Cells : Human lung mast cells are obtained from surgical lung tissue specimens by enzymatic digestion and subsequent purification via density gradients.

-

-

Procedure :

-

Purified cells are washed and resuspended in a buffered salt solution (e.g., PIPES buffer) containing calcium and magnesium.

-

Cells are pre-incubated with various concentrations of this compound or vehicle for a defined period (e.g., 15 minutes) at 37°C.

-

Cell activation is initiated by adding a stimulus, typically anti-human IgE antibody to cross-link surface IgE receptors.

-

The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C and then stopped by centrifugation at a low temperature.

-

The cell-free supernatant is collected for mediator analysis.

-

The concentrations of LTC4 and histamine in the supernatants are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

-

IC50 or EC50 values are calculated from the concentration-response curves.

-

In Vitro: Analysis of Intracellular Signaling Pathways

Western blotting is employed to investigate the effect of this compound on the activation (phosphorylation) of specific proteins within signaling cascades.[5]

-

Cell Culture and Stimulation :

-

A suitable cell line, such as murine bone marrow-derived mast cells (BMMCs), is cultured.

-

Cells are sensitized overnight with an appropriate IgE antibody.

-

Sensitized cells are pre-treated with this compound or vehicle for a short period.

-

Cells are then stimulated with the specific antigen for various short time points (e.g., 5, 15, 30 minutes) to activate signaling pathways.

-

-

Procedure :

-

The reaction is stopped, and cells are immediately lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated overnight with primary antibodies specific for the phosphorylated (active) and total forms of the target proteins (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK).

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The density of the bands is quantified, and the ratio of phosphorylated to total protein is calculated to determine the level of activation.

-

Summary and Conclusion

The preclinical evidence robustly demonstrates that this compound is not merely a histamine H1-receptor antagonist but also a potent anti-inflammatory agent. Its mechanisms of action are distinct from H1-blockade and are centered on the inhibition of the 5-lipoxygenase pathway, modulation of cytokine and leukotriene release from mast cells, and targeted interference with the PKC-Akt intracellular signaling pathway.[3][4][5][10] These activities translate to a measurable reduction in inflammatory cell recruitment and tissue edema in relevant in vivo models.[3][6] The detailed data and protocols presented in this guide underscore the unique dual-action profile of this compound, providing a strong scientific basis for its clinical utility in managing allergic inflammation. This comprehensive understanding is critical for researchers and clinicians seeking to leverage its full therapeutic potential.

References

- 1. This compound: a review of its use in allergic rhinitis and chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of this compound, a new antihistamine, compared with placebo in the treatment of chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory properties of this compound after oral administration on arachidonic acid-induced cutaneous reaction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential modulation of mediator release from human basophils and mast cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of this compound on antigen-induced activation of signalling pathways in murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel inhibitory effect on 5-lipoxygenase activity by the anti-asthma drug montelukast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The effect of this compound on expression of vascular endothelial cell growth factor, tumour necrosis factor-alpha and keratinocyte-derived chemokine in murine mast cells, compared with dexamethasone and loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Formulation and Pathohistological Study of this compound–Solid Lipid Nanoparticles–Loaded Ocular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

Mizolastine: A Comprehensive Technical Guide on its Molecular and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular and physicochemical properties of Mizolastine, a second-generation H1 receptor antagonist. The information presented herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.

Molecular and Chemical Identity

This compound is a benzimidazole derivative with the molecular formula C24H25FN6O[1][2][3]. Its chemical structure features a fluorobenzyl group attached to a benzimidazole ring, which is linked to a piperidinyl methylamino pyrimidinone moiety.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-[{1-[1-(4-Fluorobenzyl)-1H-benzimidazol-2-yl]piperidin-4-yl}(methyl)amino]pyrimidin-4(1H)-one[4] |

| Molecular Formula | C24H25FN6O[1][2][3] |

| Molecular Weight | 432.49 g/mol [1][3] |

| CAS Number | 108612-45-9[4] |

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation development.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Melting Point | 214-224°C (polymorphic forms exist)[5] |

| Solubility | - Water: < 0.1 mg/mL (practically insoluble)[1] - DMSO: ≥ 25 mg/mL[1] - Chloroform: ~10 mg/mL[6] - Methanol: Slightly soluble with heating[7] |

| pKa | 9.99, 5.99, 3.2[7] |

| LogP (calculated) | 3.20 - 3.42[8][9] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical and biological properties of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point of this compound can be determined using Differential Scanning Calorimetry (DSC), which also allows for the identification of different polymorphic forms.

-

Instrumentation: A Mettler Toledo DSC system or equivalent.

-

Procedure:

-

A sample of this compound (approximately 2-5 mg) is accurately weighed into a sealed aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are heated in the DSC furnace at a constant rate, typically 10°C/min, over a temperature range of 25°C to 300°C.

-

The heat flow to the sample is monitored relative to the reference. An endothermic peak is observed at the melting point.

-

The onset and peak temperatures of the endotherm are recorded as the melting range. For this compound, different crystalline forms (Form A and Form B) exhibit distinct melting points around 223-224°C and 214-215°C, respectively[5].

-

Solubility Determination by Shake-Flask Method

The equilibrium solubility of this compound in various solvents is determined using the shake-flask method, a gold-standard technique for solubility measurement[10].

-

Materials: this compound powder, desired solvent (e.g., water, phosphate buffer pH 7.4), flasks, orbital shaker, analytical balance, and a suitable analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).

-

Procedure:

-

An excess amount of this compound is added to a flask containing a known volume of the solvent to create a saturated solution.

-

The flask is sealed and agitated in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the suspension is allowed to stand to allow for the separation of the undissolved solid.

-

An aliquot of the supernatant is carefully withdrawn and filtered through a 0.45 µm filter to remove any undissolved particles.

-

The concentration of this compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry at its λmax of approximately 289 nm[1].

-

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) of this compound, which has multiple ionizable centers, can be determined by potentiometric titration[11][12][13][14].

-

Instrumentation: A calibrated pH meter with a suitable electrode and an automated titrator.

-

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values are determined from the inflection points of the titration curve. For a multiprotic substance like this compound, multiple inflection points will be observed, corresponding to its different pKa values.

-

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) of this compound between n-octanol and water, a measure of its lipophilicity, is determined using the shake-flask method as recommended by OECD guidelines[15][16][17][18][19].

-

Materials: this compound, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol), flasks, centrifuge, and a suitable analytical method for quantification.

-

Procedure:

-

A known amount of this compound is dissolved in either n-octanol or water.

-

Equal volumes of the n-octanol and water phases are added to a flask.

-

The flask is shaken vigorously to allow for the partitioning of this compound between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase. LogP is the logarithm of this value.

-

Mechanism of Action and Signaling Pathways

This compound is a selective antagonist of the histamine H1 receptor[20]. Beyond its primary antihistaminic effect, this compound has been shown to modulate intracellular signaling pathways in mast cells, which are key effector cells in allergic responses.

Inhibition of Akt and PKC Signaling

Studies have demonstrated that this compound can inhibit the antigen-induced activation of Protein Kinase B (Akt) and Protein Kinase C (PKC) in murine mast cells[21][22][23][24]. This inhibitory action is independent of its H1 receptor antagonism and contributes to its anti-inflammatory properties. The signaling cascade is depicted below.

Caption: this compound's inhibitory effect on mast cell signaling.

Experimental Protocol: Western Blot Analysis of Akt and PKC Phosphorylation

The inhibitory effect of this compound on Akt and PKC activation can be assessed by Western blot analysis to detect the levels of phosphorylated (active) forms of these proteins[21][22].

Caption: Workflow for Western blot analysis of protein phosphorylation.

-

Procedure:

-

Cell Culture and Treatment: Murine mast cells are cultured and treated with varying concentrations of this compound for a specified time before being stimulated with an antigen (e.g., ovalbumin).

-

Cell Lysis and Protein Quantification: Cells are lysed to extract total proteins. The protein concentration of each lysate is determined using a suitable assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and PKC (p-PKC), as well as antibodies for total Akt and total PKC as loading controls.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibodies.

-

Detection and Imaging: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system.

-

Data Analysis: The intensity of the bands corresponding to p-Akt and p-PKC is quantified and normalized to the intensity of the total protein bands to determine the effect of this compound on their phosphorylation.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. echemi.com [echemi.com]

- 3. GSRS [precision.fda.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. ES2245227B1 - CRYSTALLINE FORMS OF this compound, PROCEDURES FOR OBTAINING AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM. - Google Patents [patents.google.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Formulation and Pathohistological Study of this compound–Solid Lipid Nanoparticles–Loaded Ocular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [drugcentral.org]

- 9. This compound (SL850324) | Histamine H1-receptor antagonist | CAS 108612-45-9 | Mizollen; SL 85.0324; Mistalin; SL-850324; SL 850324; Mistamine; Mizolastina| treat allergic reaction| InvivoChem [invivochem.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 15. oecd.org [oecd.org]

- 16. acri.gov.tw [acri.gov.tw]

- 17. enfo.hu [enfo.hu]

- 18. oecd.org [oecd.org]

- 19. Guidelines for Testing of Chemicals, Partition Coefficient (n-octanol/water) (Shake Flask Method) | Standards Incorporated by Reference (SIBR) [sibr.nist.gov]

- 20. This compound CAS#: 108612-45-9 [m.chemicalbook.com]

- 21. Influence of this compound on antigen-induced activation of signalling pathways in murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. academic.oup.com [academic.oup.com]

- 24. ovid.com [ovid.com]

In Vivo Distribution and Tissue Accumulation of Mizolastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mizolastine, a second-generation H1 receptor antagonist, is utilized in the management of allergic rhinitis and urticaria. A comprehensive understanding of its in vivo distribution and tissue accumulation is paramount for a complete toxicological and pharmacological assessment. This technical guide synthesizes available pharmacokinetic data on this compound, with a specific focus on its distribution profile in preclinical models. While specific quantitative data on tissue concentrations are not extensively published in publicly available literature, this guide provides an overview of its pharmacokinetic properties and the standard methodologies employed for such investigations.

Introduction

This compound is a benzimidazole derivative that acts as a potent and selective peripheral H1 receptor antagonist.[1] Its efficacy in allergic conditions is well-established.[2] The in vivo distribution of a drug dictates its concentration at the site of action and potential off-target sites, thereby influencing both its therapeutic efficacy and safety profile. This document aims to provide a detailed overview of the known distribution characteristics of this compound and the experimental approaches used to elucidate them.

Pharmacokinetic Profile of this compound

This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 1.5 hours.[1] It exhibits high plasma protein binding, exceeding 98%.[3] The apparent volume of distribution in humans is reported to be between 1.0 and 1.4 L/kg, suggesting that the drug distributes into tissues beyond the plasma volume.[2][3]

Table 1: Key Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [1] |

| Plasma Protein Binding | >98% | [3] |

| Apparent Volume of Distribution (Vd) | 1.0 - 1.4 L/kg | [2][3] |

| Elimination Half-life (t½) | ~13 hours | [3] |

In Vivo Tissue Distribution

While specific data for this compound is lacking, studies on other radiolabeled antihistamines like bilastine have shown high concentrations of radioactivity in the liver and kidney, reflecting their roles in metabolism and excretion.[4] It is plausible that this compound follows a similar pattern, with the liver being a primary site of accumulation due to its extensive hepatic metabolism via glucuronidation and sulphation.[2]

Studies in rodents have indicated that this compound has a limited ability to cross the blood-brain barrier, which is consistent with its non-sedating profile.[5][6]

Experimental Protocols

The following sections describe the standard experimental methodologies that are typically employed to investigate the in vivo distribution and tissue accumulation of a drug like this compound.

Radiolabeling of this compound

To trace the drug's distribution, this compound would be synthesized with a radioactive isotope, most commonly Carbon-14 (¹⁴C). This allows for sensitive detection of the drug and its metabolites in various tissues.

Animal Studies

Preclinical tissue distribution studies are typically conducted in rodent models, such as rats. A defined dose of ¹⁴C-Mizolastine is administered, usually via the intended clinical route (oral) and also intravenously to assess absolute bioavailability and distribution without first-pass metabolism.

Quantitative Whole-Body Autoradiography (QWBA)

QWBA provides a visual and quantitative representation of the distribution of a radiolabeled drug throughout the entire body of an animal.

Tissue Dissection and Liquid Scintillation Counting

This method provides quantitative data on drug concentration in specific tissues.

-